molecular formula C16H21N5O2S B3009974 5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 1788772-67-7

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B3009974
CAS No.: 1788772-67-7
M. Wt: 347.44
InChI Key: WDIBCUQRERNXPU-UHFFFAOYSA-N
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Description

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a piperazine ring substituted with a benzenesulfonyl group and a pyridazine ring substituted with dimethylamine, making it a unique structure with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which confers distinct binding properties and biological activity. The presence of the benzenesulfonyl group enhances its binding affinity and selectivity for dopamine receptors, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-19(2)16-12-14(13-17-18-16)20-8-10-21(11-9-20)24(22,23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIBCUQRERNXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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